2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone is a complex organic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 of the pyrazolo[1,5-a]pyrimidine core .
Industrial Production Methods
Industrial production methods for such compounds often focus on optimizing reaction conditions to achieve high yields and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition can lead to the arrest of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and potential as an anticancer agent.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another compound with significant anticancer properties and enzyme inhibitory activity.
Uniqueness
2-[(2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(2-ethoxyphenyl)ethanone stands out due to its unique structural features and versatile applications in various fields. Its ability to undergo diverse chemical reactions and its significant photophysical properties make it a valuable compound for scientific research and industrial applications .
Properties
Molecular Formula |
C24H23N3O2S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-(2-ethoxyphenyl)ethanone |
InChI |
InChI=1S/C24H23N3O2S/c1-4-29-21-13-9-8-12-19(21)20(28)15-30-22-14-16(2)25-24-23(17(3)26-27(22)24)18-10-6-5-7-11-18/h5-14H,4,15H2,1-3H3 |
InChI Key |
DZHMWLKQHLPRKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)CSC2=CC(=NC3=C(C(=NN23)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.